molecular formula C21H22N4O3S B11544891 N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11544891
M. Wt: 410.5 g/mol
InChI Key: MZDWOYRSIQSEMV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for their potential use in treating infections.

    Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them valuable in biochemical research.

Medicine

    Antifungal Agents: Triazole derivatives are widely used as antifungal agents in the treatment of fungal infections.

    Anticancer Agents: Research has shown that some triazole derivatives exhibit anticancer activity, making them potential candidates for cancer therapy.

Industry

    Agriculture: These compounds can be used as fungicides or herbicides in agricultural applications.

    Pharmaceuticals: Triazole derivatives are important intermediates in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known triazole antifungal agent.

    Itraconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a broad spectrum of activity.

Uniqueness

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the presence of methoxyphenyl groups and the sulfanyl-acetamide linkage. These features may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22N4O3S/c1-4-13-25-20(15-5-9-17(27-2)10-6-15)23-24-21(25)29-14-19(26)22-16-7-11-18(28-3)12-8-16/h4-12H,1,13-14H2,2-3H3,(H,22,26)

InChI Key

MZDWOYRSIQSEMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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